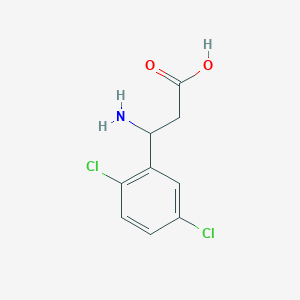
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
The synthesis of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . One common synthetic route includes the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to reduce the compound to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding to enantioselective proteins, influencing its biological activity . The compound’s effects are mediated through its interactions with these molecular targets, leading to various biological responses.
Comparación Con Compuestos Similares
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position of the pyrrolidine ring, leading to different chemical and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the second and fifth positions, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
885958-91-8 |
|---|---|
Fórmula molecular |
C18H20ClNO2 |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
1-benzyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15;/h1-10,16-17H,11-13H2,(H,20,21);1H |
Clave InChI |
DWRXGBZBVAUODN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B8271332.png)




![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)


![1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B8271374.png)

![tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)


![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)
